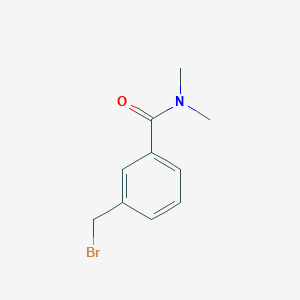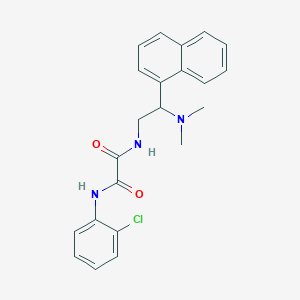![molecular formula C25H22N2O5S2 B2712809 methyl 2-(2-((3-(methylthio)phenyl)amino)-2-oxoethyl)-4-phenyl-2H-benzo[e][1,2]thiazine-3-carboxylate 1,1-dioxide CAS No. 1114658-13-7](/img/structure/B2712809.png)
methyl 2-(2-((3-(methylthio)phenyl)amino)-2-oxoethyl)-4-phenyl-2H-benzo[e][1,2]thiazine-3-carboxylate 1,1-dioxide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound is a derivative of benzo[e][1,2]thiazine, which is a type of heterocyclic compound. Heterocyclic compounds are a very important class of organic molecules, with a wide range of applications in areas such as medicinal chemistry and drug design .
Chemical Reactions Analysis
Again, while specific reactions for this compound are not available, benzo[e][1,2]thiazine derivatives are known to exhibit a wide range of biological activities, including antibacterial, antifungal, antitumor, antimalarial, antineoplastic, antiviral, anti-inflammatory, analgesic and anticancer properties .Scientific Research Applications
Synthesis and Characterization
Research has explored the synthesis of novel biologically active derivatives related to this compound, emphasizing methodologies such as ultrasonic-mediated N-alkylation and ring expansion techniques. These methods have been pivotal in creating compounds with potential antibacterial and antioxidant activities (Zia-ur-Rehman et al., 2009). Similarly, another study focused on the synthesis and characterization of derivatives for their monoamine oxidase inhibition, demonstrating the compound's relevance in neurological research (Ahmad et al., 2018).
Biological Evaluation
The compound's derivatives have shown promise in biological evaluations, particularly in inhibiting monoamine oxidase, an enzyme linked to neurodegenerative diseases. This suggests a potential application in designing treatments for conditions such as depression and Parkinson's disease. The inhibitory activity was analyzed through synthetic derivatives, highlighting their selective inhibition properties and providing insight into their mechanism of action through molecular docking studies (Ahmad et al., 2019).
Material Science Applications
Apart from pharmacological interests, research has also delved into the compound's utility in material sciences, particularly in the synthesis of novel fused rings and structures that could have applications ranging from new materials to biological probes. Studies on the facile synthesis of novel classes of compounds starting from related chemical structures have laid the groundwork for further exploration in this area (Koza et al., 2013).
Mechanism of Action
Future Directions
Future research could involve investigating the biological activities of this compound, as well as optimizing its synthesis. Given the wide range of activities exhibited by benzo[e][1,2]thiazine derivatives, this compound could potentially be a valuable addition to the field of medicinal chemistry .
properties
IUPAC Name |
methyl 2-[2-(3-methylsulfanylanilino)-2-oxoethyl]-1,1-dioxo-4-phenyl-1λ6,2-benzothiazine-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H22N2O5S2/c1-32-25(29)24-23(17-9-4-3-5-10-17)20-13-6-7-14-21(20)34(30,31)27(24)16-22(28)26-18-11-8-12-19(15-18)33-2/h3-15H,16H2,1-2H3,(H,26,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JTIZCALPXKKTAJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C2=CC=CC=C2S(=O)(=O)N1CC(=O)NC3=CC(=CC=C3)SC)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H22N2O5S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
494.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-Ethoxy-2-[4-(4-methoxyphenyl)-3-(trifluoromethyl)-1,2-oxazol-5-yl]phenol](/img/structure/B2712727.png)
![(Z)-ethyl 3-(2-methoxy-2-oxoethyl)-2-(pentanoylimino)-2,3-dihydrobenzo[d]thiazole-6-carboxylate](/img/structure/B2712728.png)


![2,6-dimethoxy-N-(5-oxido-2-(p-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2712732.png)

![5-Fluoro-4-[4-(1-methylpyrazol-4-yl)sulfonylpiperazin-1-yl]-6-phenylpyrimidine](/img/structure/B2712738.png)




![(2S)-N-[(3-Ethoxyphenyl)methyl]-1-prop-2-ynylpyrrolidine-2-carboxamide](/img/structure/B2712747.png)
![N-[2-(N-Ethyl-2-methylanilino)ethyl]-4-phenyl-1-prop-2-enoylpiperidine-4-carboxamide](/img/structure/B2712748.png)
